molecular formula C12H10ClNO2 B6415159 6-(5-Chloro-2-methoxyphenyl)pyridin-3-ol CAS No. 1261910-37-5

6-(5-Chloro-2-methoxyphenyl)pyridin-3-ol

Cat. No.: B6415159
CAS No.: 1261910-37-5
M. Wt: 235.66 g/mol
InChI Key: LWFQAIOYRDDIRC-UHFFFAOYSA-N
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Description

6-(5-Chloro-2-methoxyphenyl)pyridin-3-ol is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 5-chloro-2-methoxyphenyl group and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Chloro-2-methoxyphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of various substituted pyridines.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(5-Chloro-2-methoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 6-(5-Chloro-2-methoxyphenyl)pyridin-3-one.

    Reduction: Formation of 6-(2-Methoxyphenyl)pyridin-3-ol.

    Substitution: Formation of 6-(5-Methoxy-2-methoxyphenyl)pyridin-3-ol.

Scientific Research Applications

6-(5-Chloro-2-methoxyphenyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(5-Chloro-2-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-(5-Chloro-2-methoxyphenyl)pyridin-3-one
  • 6-(2-Methoxyphenyl)pyridin-3-ol
  • 6-(5-Methoxy-2-methoxyphenyl)pyridin-3-ol

Uniqueness

6-(5-Chloro-2-methoxyphenyl)pyridin-3-ol is unique due to the presence of both a chlorine atom and a methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-(5-chloro-2-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-12-5-2-8(13)6-10(12)11-4-3-9(15)7-14-11/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFQAIOYRDDIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692672
Record name 6-(5-Chloro-2-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-37-5
Record name 6-(5-Chloro-2-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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